Steric Bulk: Diisopropyl vs. Di-tert-butyl Substitution
The steric profile of 3,5-diisopropyl substitution provides a distinct reactivity window compared to the more congested 3,5-di-tert-butyl analog. While quantitative kinetic data for this specific compound is not publicly available, class-level inference from the behavior of related 3,5-dialkylanilines indicates that the isopropyl group offers sufficient steric shielding to influence ortho-substitution without fully blocking the amine's nucleophilicity, a balance not achieved by the bulkier tert-butyl variant .
| Evidence Dimension | Steric hindrance (qualitative) |
|---|---|
| Target Compound Data | 3,5-diisopropyl substitution |
| Comparator Or Baseline | 3,5-di-tert-butylaniline |
| Quantified Difference | Isopropyl groups offer intermediate steric bulk; tert-butyl groups provide maximum steric congestion, often suppressing amine reactivity entirely. |
| Conditions | Comparative analysis of alkyl group steric parameters (e.g., Charton v values, Taft Es values) |
Why This Matters
Selection of the isopropyl-substituted compound is preferred when some steric control is desired without completely abolishing amine reactivity, a trade-off that directly impacts synthetic route design and yield optimization.
